1,4-Bis(chloromethyl)-2-iodobenzene
Description
Properties
IUPAC Name |
1,4-bis(chloromethyl)-2-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2I/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNYJLBGIHZLAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)I)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,4-Bis(chloromethyl)-2-iodobenzene typically involves the chloromethylation of 2-iodobenzene. One common method includes the reaction of 2-iodobenzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,4-Bis(chloromethyl)-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles. Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation and Reduction Reactions: The iodine atom in the compound can undergo oxidation to form iodate derivatives or reduction to form iodide derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki coupling, where it reacts with boronic acids to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1,4-bis(azidomethyl)-2-iodobenzene.
Scientific Research Applications
1,4-Bis(chloromethyl)-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various substitution reactions makes it valuable in organic synthesis.
Biology and Medicine: The compound can be used in the development of radiolabeled compounds for imaging and diagnostic purposes. The iodine atom can be replaced with radioactive isotopes for use in medical imaging.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism by which 1,4-Bis(chloromethyl)-2-iodobenzene exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the chlorine atoms are replaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. The iodine atom can participate in electrophilic aromatic substitution reactions, where it acts as an electron-withdrawing group, influencing the reactivity of the benzene ring.
Comparison with Similar Compounds
Comparison with Similar Compounds
1,4-Bis(bromomethyl)-2-iodobenzene
- Molecular Formula : C₈H₇Br₂I
- Molecular Weight : 390.7 g/mol .
- Key Differences :
- Applications : Used in medicinal chemistry as a building block for alkylating agents .
1,4-Bis(trifluoromethyl)-2-iodobenzene
- Molecular Formula : C₈H₃F₆I
- Molecular Weight : 340.0 g/mol .
- Key Differences :
- Trifluoromethyl (-CF₃) groups are strongly electron-withdrawing, reducing the aromatic ring’s electron density and directing electrophilic substitutions to specific positions.
- Stability: Enhanced thermal and oxidative stability due to fluorine’s electronegativity.
- Applications : Valued in fluorinated drug design for improved metabolic stability and membrane permeability .
1,4-Dichloro-2-iodobenzene
- Molecular Formula : C₆H₃Cl₂I
- Molecular Weight : 272.9 g/mol .
- Key Differences :
- Lacks methylene (-CH₂-) bridges, reducing steric bulk but limiting utility in alkylation reactions.
- Reactivity: Direct halogenation patterns favor electrophilic aromatic substitution over nucleophilic pathways.
- Applications : Primarily a halogenation intermediate in organic synthesis .
1,4-Bis(octyloxy)-2-iodobenzene
- Structure : Features long alkoxy (-OC₈H₁₇) chains instead of halomethyl groups.
- Key Differences: Alkoxy groups enhance solubility in nonpolar solvents and reduce reactivity toward electrophiles. Applications: Likely used in materials science for liquid crystals or surfactants due to its amphiphilic structure .
Comparative Data Table
Biological Activity
1,4-Bis(chloromethyl)-2-iodobenzene, a compound with the CAS number 1879032-85-5, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and cytotoxic activities.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure which consists of two chloromethyl groups and an iodine atom attached to a benzene ring. The presence of these substituents is crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential in medicinal chemistry.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. For instance, a comparative study indicated that derivatives of chloromethylated compounds exhibit significant antimicrobial activity against various pathogens. The effectiveness is often measured using Minimum Inhibitory Concentration (MIC) values.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 25 | Staphylococcus aureus |
| 1,4-Dichlorobenzene | 50 | Escherichia coli |
The compound demonstrated a lower MIC against Staphylococcus aureus compared to other tested derivatives, suggesting a potent antimicrobial potential.
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The compound's mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Case Study: Cytotoxicity in Cancer Cell Lines
A study assessed the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of ROS |
| MCF-7 (Breast) | 20 | Apoptosis via mitochondrial pathway |
| A549 (Lung) | 18 | Cell cycle arrest |
The IC50 values indicate that the compound is relatively potent against these cancer cell lines, particularly HeLa cells.
Research Findings
Recent research has focused on synthesizing new derivatives of this compound to enhance its biological activity. For example, modifications to the chloromethyl groups have been shown to improve selectivity and potency against specific targets such as Trypanosoma cruzi.
Selectivity Index and Efficacy
In a study evaluating the selectivity index (SI) of modified compounds derived from this compound:
| Compound ID | EC50 (µM) | CC50 (µM) | SI |
|---|---|---|---|
| Compound A | 5 | 100 | 20 |
| Compound B | 3 | 60 | 20 |
The selectivity index indicates that these derivatives maintain low cytotoxicity in non-cancerous cells while exhibiting high efficacy against cancer cells.
Q & A
Q. What are the established synthetic routes for 1,4-Bis(chloromethyl)-2-iodobenzene?
The synthesis typically involves halogenation or coupling reactions. A common approach is the use of bis-halomethyl precursors, such as 1,4-bis(bromomethyl)-2-iodobenzene, subjected to nucleophilic substitution with chloride sources (e.g., KCl) under reflux in polar aprotic solvents like DMF. Reaction conditions (temperature, stoichiometry) must be optimized to minimize side products like dehalogenated derivatives . Post-synthesis purification via column chromatography or recrystallization is critical, as residual impurities can interfere with downstream applications.
Q. What spectroscopic techniques are recommended for characterizing this compound?
- NMR Spectroscopy : H and C NMR are essential for confirming substitution patterns. For example, the iodine atom induces distinct deshielding effects on adjacent protons (e.g., δ ~7.3 ppm for aromatic protons near iodine), while chloromethyl groups show characteristic splitting (~δ 4.5–5.0 ppm) .
- X-ray Crystallography : Resolves structural ambiguities, such as bond angles and steric interactions. Studies on analogous iodobenzene derivatives (e.g., 2,3-Bis(2-chlorobenzyl)naphthalene-1,4-dione) demonstrate precise determination of halogen positioning and molecular packing .
Q. What are the key safety considerations when handling this compound?
- Toxicity : Chloromethyl and iodo groups pose risks of alkylation and thyroid disruption. Use PPE (gloves, goggles, fume hood) to prevent inhalation or skin contact.
- Waste Disposal : Halogenated waste requires neutralization (e.g., with sodium thiosulfate for iodine) before disposal. Always consult institutional guidelines for hazardous material handling .
Advanced Research Questions
Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?
The iodine atom acts as a superior leaving group in Pd-catalyzed reactions (e.g., Suzuki-Miyaura coupling) due to its low bond dissociation energy with carbon. Computational studies suggest that the electron-withdrawing chloromethyl groups enhance the electrophilicity of the iodine-bearing carbon, facilitating oxidative addition to Pd(0) catalysts. Experimental validation involves comparing reaction yields with bromo/chloro analogs and analyzing byproducts (e.g., homocoupling) via GC-MS .
Q. What computational methods predict the electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals to predict reactivity. For instance, the HOMO-LUMO gap correlates with susceptibility to nucleophilic attack. Solvent effects (e.g., dielectric constant of DCM vs. THF) are incorporated using the Polarizable Continuum Model (PCM). Validate predictions with experimental UV-Vis or cyclic voltammetry data .
Q. How can crystallographic data resolve structural ambiguities in halogenated derivatives?
Single-crystal X-ray diffraction provides atomic-level resolution of bond lengths and angles. For example, in 1,4-Bis(4-chlorophenylseleno)-2,5-dimethoxybenzene, crystallography confirmed the trans-configuration of halogens and steric hindrance from chloromethyl groups. Pair this with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···Cl) influencing crystal packing .
Q. What strategies mitigate competing reactions during functionalization of this compound?
- Steric Control : Bulky ligands (e.g., SPhos) on Pd catalysts reduce undesired β-hydride elimination in coupling reactions.
- Temperature Modulation : Lower temperatures (~0°C) suppress radical pathways in halogen exchange reactions.
- Protecting Groups : Temporarily mask chloromethyl moieties with tert-butyldimethylsilyl (TBS) groups to direct iodine-specific reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
